{[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine
Overview
Description
This compound is a hindered amine that provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .
Synthesis Analysis
The synthesis of this compound could involve reactions at the benzylic position, which are very important for synthesis problems. These reactions could include free radical bromination, nucleophilic substitution, and oxidation . The title compound was prepared by the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxy acid protected by N2 .Chemical Reactions Analysis
Reactions at the benzylic position are very important for the chemical reactions of this compound. These reactions could include free radical bromination, nucleophilic substitution, and oxidation .Scientific Research Applications
Enantioselective Synthesis
One study focused on the enantioselective synthesis of cyclic beta-amino alcohol derivatives using Ir-catalyzed allylic amination and ring-closing metathesis. This approach utilized a related compound as a key intermediate for synthesizing these derivatives, which are valuable in medicinal chemistry and asymmetric synthesis (Lee et al., 2007).
Antifungal Activity
Another study synthesized a series of Mannich bases with a structure incorporating the [4-(benzyloxy)phenyl] moiety. These compounds exhibited promising antifungal activity against various human pathogenic fungal strains, demonstrating the potential of such structures in developing new antifungal agents (Nimbalkar et al., 2016).
Nonlinear Optical Properties
Research on benzimidazole-tethered oxazepine heterocyclic hybrids, which are structurally related, showed potential in nonlinear optical (NLO) applications. Computational and experimental studies revealed these compounds as promising candidates for NLO materials due to their favorable electronic and structural properties (Almansour et al., 2016).
Fluorescence Probe Development
Studies on derivatives for intramolecular charge transfer have utilized related structural motifs to investigate their potential as fluorescence probes. These compounds have shown promising applications in studying micelle and vesicle environments, providing valuable tools for biochemical and biophysical research (Singh & Darshi, 2002).
Corrosion Inhibition
Amine derivatives, including those structurally related to (butan-2-yl)amine, have been synthesized and evaluated for their corrosion inhibition efficiency on mild steel in acidic medium. These studies contribute to the development of more efficient and environmentally friendly corrosion inhibitors (Boughoues et al., 2020).
Future Directions
Properties
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]butan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-3-15(2)19-13-16-9-11-18(12-10-16)20-14-17-7-5-4-6-8-17/h4-12,15,19H,3,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQFYTAWDJPGQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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